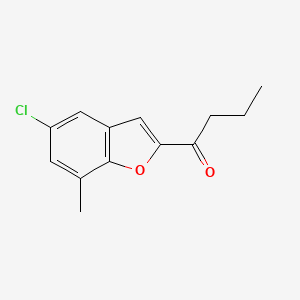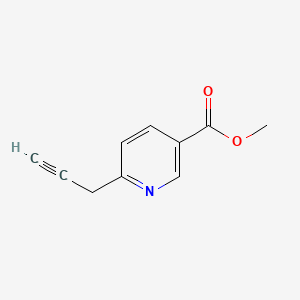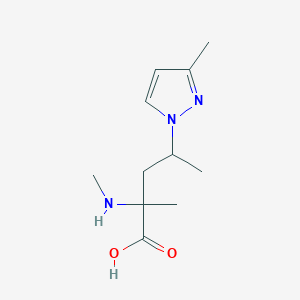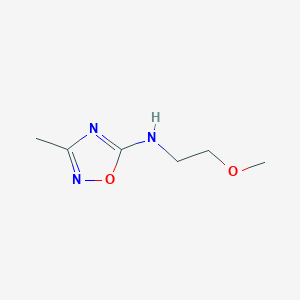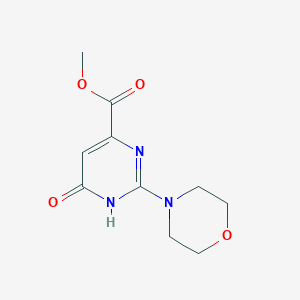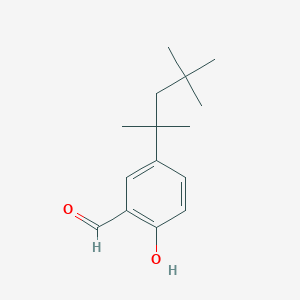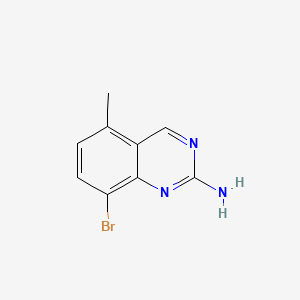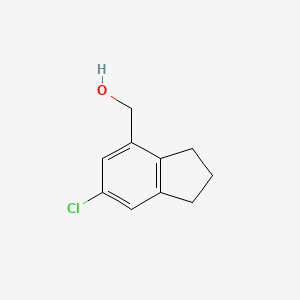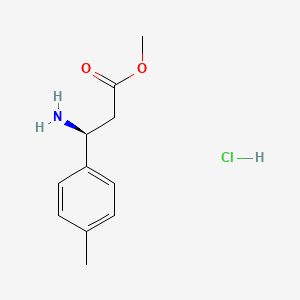![molecular formula C9H14Cl2N2O3 B13626596 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O3. It is a derivative of pyridinecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyridinecarboxylic acid derivatives. Its specific functional groups enable it to participate in a wider range of chemical reactions and applications .
Properties
Molecular Formula |
C9H14Cl2N2O3 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1 |
InChI Key |
KJZDRKMNZSCCEM-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


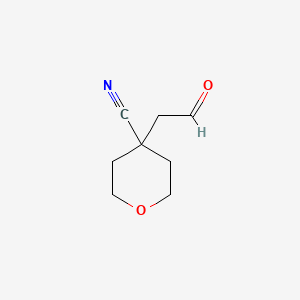
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
